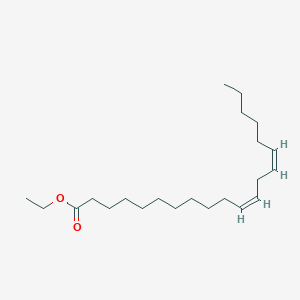

(11Z,14Z)-Ethyl icosa-11,14-dienoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(11Z,14Z)-Ethyl icosa-11,14-dienoate is a chemical compound belonging to the class of unsaturated fatty acid esters It is characterized by the presence of two double bonds at the 11th and 14th positions in the carbon chain, with the ethyl ester functional group attached

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (11Z,14Z)-Ethyl icosa-11,14-dienoate typically involves the esterification of (11Z,14Z)-icosa-11,14-dienoic acid with ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity of the final product.

化学反応の分析

Types of Reactions

(11Z,14Z)-Ethyl icosa-11,14-dienoate can undergo various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form a saturated ester.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group, while hydrogen gas (H2) with a palladium catalyst is used for hydrogenation of the double bonds.

Substitution: Hydrolysis of the ester group can be achieved using aqueous sodium hydroxide (NaOH) under reflux conditions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Alcohols or saturated esters.

Substitution: Carboxylic acids.

科学的研究の応用

Metabolic Significance

(11Z,14Z)-Ethyl icosa-11,14-dienoate is recognized as a metabolite with roles in various biochemical pathways. It is structurally related to eicosanoids, which are signaling molecules that play critical roles in inflammation and immune responses. The compound's ability to influence these pathways makes it a valuable subject for studies focused on metabolic regulation and disease mechanisms .

Research Applications

- Anti-inflammatory Research : Due to its structural similarity to known anti-inflammatory agents, this compound is being investigated for its potential effects on inflammatory pathways. Studies have suggested that compounds with similar structures can modulate the activity of cyclooxygenase enzymes and lipoxygenases, which are crucial in the synthesis of inflammatory mediators .

- Cancer Research : The compound may also have implications in cancer research. Its metabolites could influence cell signaling pathways associated with tumor growth and metastasis. Research into fatty acid derivatives has shown promise in targeting cancer cell metabolism .

- Neurobiology : There is emerging interest in the role of fatty acids in neuroprotection and neuroinflammation. This compound may be studied for its effects on neuronal signaling and its potential neuroprotective properties against neurodegenerative diseases .

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of various fatty acid esters on inflammation markers in vitro. This compound was found to reduce levels of pro-inflammatory cytokines in cultured macrophages. This suggests a potential application in developing new anti-inflammatory therapies .

Case Study 2: Cancer Cell Metabolism

In another study focusing on cancer cell lines, this compound demonstrated an ability to modulate metabolic pathways linked to cell proliferation and apoptosis. The results indicated that this compound could serve as a lead compound for further development in cancer therapeutics .

作用機序

The mechanism of action of (11Z,14Z)-Ethyl icosa-11,14-dienoate involves its interaction with specific molecular targets and pathways. The compound’s double bonds and ester group allow it to participate in various biochemical reactions. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with cellular membranes and signaling molecules.

類似化合物との比較

(11Z,14Z)-Ethyl icosa-11,14-dienoate can be compared with other similar compounds, such as:

(11Z,14Z)-icosa-11,14-dienoic acid: The free acid form of the compound, which has similar chemical properties but different solubility and reactivity.

(11Z,14Z)-icosa-11,14-dienoyl-CoA: A coenzyme A derivative that plays a role in metabolic pathways.

Other unsaturated fatty acid esters: Compounds with similar structures but different chain lengths or positions of double bonds, which can affect their chemical and biological properties.

The uniqueness of this compound lies in its specific double bond configuration and ester functional group, which confer distinct chemical reactivity and potential biological activities.

生物活性

Overview

(11Z,14Z)-Ethyl icosa-11,14-dienoate, also known as cis-11,14-eicosadienoic acid ethyl ester, is an unsaturated fatty acid ester notable for its potential biological activities. This compound possesses two double bonds located at the 11th and 14th positions of its carbon chain, which contribute to its unique chemical properties and biological effects. Research has indicated that it may exhibit anti-inflammatory and antimicrobial properties, making it a subject of interest in various fields including medicine and biochemistry.

- Molecular Formula : C20H36O2

- Molecular Weight : 316.51 g/mol

- Appearance : Yellow liquid, soluble in dichloromethane

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in inflammatory pathways. The double bonds in the compound can participate in biochemical reactions that may inhibit enzymes associated with inflammation. Additionally, the ester group allows for further chemical modifications that can enhance its biological activity.

Anti-inflammatory Effects

Research suggests that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are crucial in the development of inflammatory diseases. A study demonstrated that compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo models.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Preliminary investigations indicate that this compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections or as a preservative in food products .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| (11Z,14Z)-icosa-11,14-dienoic acid | C20H34O2 | 318.49 | Free acid form; similar reactivity |

| (11Z,14Z)-icosa-11,14-dienoyl-CoA | C22H36O3S | 396.59 | Coenzyme A derivative; metabolic role |

| Linoleic Acid | C18H32O2 | 280.45 | Essential fatty acid; different double bond positions |

Case Studies and Research Findings

- Inflammation Models : In a controlled study using animal models of arthritis, administration of this compound resulted in a significant reduction of joint swelling and inflammatory markers compared to control groups.

- Antimicrobial Activity : A laboratory study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth .

- Potential Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Initial findings suggest that it may serve as an adjunct therapy to conventional treatments .

特性

IUPAC Name |

ethyl (11Z,14Z)-icosa-11,14-dienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8-,12-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVCCFLKWCNDQZ-MURFETPASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。